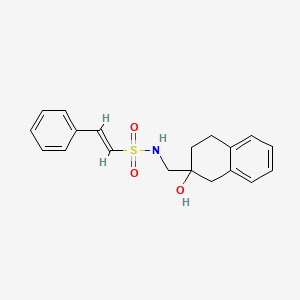

(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉NO₃S

- Molecular Weight : 341.41 g/mol

- CAS Number : 1421588-91-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:

- Cell Proliferation : The compound exhibits anti-proliferative effects on cancer cell lines by inducing apoptosis and modulating cell cycle progression.

- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory properties.

- Ferroptosis Induction : Recent studies suggest that the compound can induce ferroptosis in cancer cells, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation.

Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (CRC) | 15.0 | Induces apoptosis |

| MCF7 (Breast) | 12.5 | Inhibits proliferation |

| A549 (Lung) | 18.5 | Induces ferroptosis |

Study 1: Anticancer Activity in Colorectal Cancer

In a study focusing on colorectal cancer (CRC), the compound was tested against HCT116 and HT29 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through Annexin V-FITC staining .

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory diseases .

Study 3: Ferroptosis Induction

Research highlighted the compound's ability to induce ferroptosis in lung cancer cells. The study utilized RNA sequencing to reveal that treatment altered gene expression related to iron metabolism and oxidative stress response .

Synthesis Methods

The synthesis of this compound involves several steps:

-

Formation of Intermediate :

- React 2-hydroxy-1,2,3,4-tetrahydronaphthalene with an appropriate alkylating agent to introduce the methyl group.

-

Amidation Reaction :

- The intermediate undergoes amidation with sulfonamide derivatives using coupling agents like EDCI and HOBt.

-

Purification :

- The final product is purified through recrystallization or chromatography.

Propriétés

IUPAC Name |

(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(12-10-17-8-4-5-9-18(17)14-19)15-20-24(22,23)13-11-16-6-2-1-3-7-16/h1-9,11,13,20-21H,10,12,14-15H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVSSPKAKVUWGP-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C=CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.